molecular formula C8H10N2O2 B1367159 Ethyl 2-methylpyrimidine-4-carboxylate CAS No. 76240-14-7

Ethyl 2-methylpyrimidine-4-carboxylate

Cat. No. B1367159
CAS RN: 76240-14-7
M. Wt: 166.18 g/mol
InChI Key: COHAOGKPYSIRFC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-methylpyrimidine-4-carboxylate consists of a pyrimidine ring with a methyl group attached to the 2nd carbon and an ethyl ester attached to the 4th carbon.


Physical And Chemical Properties Analysis

Ethyl 2-methylpyrimidine-4-carboxylate is a solid . The exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-methylpyrimidine-4-carboxylate derivatives have been investigated for their antimicrobial properties. The study by El‐Sayed et al. (2008) synthesized various pyrimidine glycosides and evaluated their antimicrobial activity, highlighting the potential of these compounds in antibacterial and antifungal applications (El‐Sayed et al., 2008).

Pharmacological Properties

Malinka et al. (1989) explored the synthesis of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, starting from ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate. Some of these compounds exhibited analgesic, anti-inflammatory, and immunosuppressive activities, indicating their potential use in pharmacology (Malinka et al., 1989).

Synthesis of Novel Compounds

Potential in HIV-1 Protease Inhibition

A study by Pekparlak et al. (2020) discussed the synthesis of a compound using ethyl 2-methylpyrimidine-4-carboxylate derivatives, which showed potential as an HIV-1 protease inhibitor. This research highlights the compound's structural and nonlinear optical properties, indicating its potential application in HIV treatment (Pekparlak et al., 2020).

Anti-inflammatory and Analgesic Properties

The study by Abignente et al. (1984) synthesized ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and evaluated their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This research points towards the therapeutic potential of these compounds inmanaging pain and inflammation, adding another dimension to the versatility of ethyl 2-methylpyrimidine-4-carboxylate derivatives (Abignente et al., 1984).

Spectrophotometric Studies

Hirai (1966) conducted a study on the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solutions, comparing it with similar compounds. This research provides insight into the chemical behavior of these compounds in different environments, which is crucial for their application in various scientific fields (Hirai, 1966).

Synthesis of CK2 Inhibitors

Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters through the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, utilizing ethyl 2-methylpyrimidine-4-carboxylate derivatives. This method efficiently produced compounds used in the preparation of CK2 inhibitors, indicating its application in cancer research and treatment (Regan et al., 2012).

properties

IUPAC Name

ethyl 2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAOGKPYSIRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505242
Record name Ethyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylpyrimidine-4-carboxylate

CAS RN

76240-14-7
Record name Ethyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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